

An In-Depth Technical Guide to 4,5-Dihydroxyoctane: Nomenclature, Synthesis, and Properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4,5-Octanediol

Cat. No.: B1616756

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4,5-dihydroxyoctane, also known as **4,5-octanediol**. It covers the nomenclature and CAS numbers of its various stereoisomers, detailed synthetic protocols for their preparation, and a summary of their known physicochemical properties. While specific biological activities and signaling pathways for 4,5-dihydroxyoctane are not extensively documented in current literature, this guide also explores the known biological roles of the broader class of vicinal diols to provide a context for potential future research.

Nomenclature and CAS Numbers

4,5-Dihydroxyoctane is a vicinal diol, a class of organic compounds containing two hydroxyl groups on adjacent carbon atoms.^[1] The systematic IUPAC name for this compound is **4,5-octanediol**.^{[2][3]} The molecule has two stereocenters at positions 4 and 5, leading to the existence of three stereoisomers: a pair of enantiomers ((4R,5R) and (4S,5S)) and a meso compound ((4R,5S), which is identical to (4S,5R)).

A summary of the nomenclature and corresponding CAS Registry Numbers is provided in the table below.

Trivial Name	IUPAC Name	Stereoisomer	CAS Number
4,5-Dihydroxyoctane	4,5-Octanediol	Racemic mixture ((±)-4,5-octanediol)	22607-10-9[3]
(4R,5R)-Octane-4,5-diol	(4R,5R)	Not available	
(4S,5S)-Octane-4,5-diol	(4S,5S)	Not available	
meso-4,5-Octanediol	(4R,5S) or (4S,5R)	22520-41-8[4]	

Physicochemical and Spectral Data

The physical and chemical properties of **4,5-octanediol** are summarized in the following table. This data is crucial for its handling, characterization, and application in a laboratory setting.

Property	Value	Reference
Molecular Formula	C ₈ H ₁₈ O ₂	[3]
Molecular Weight	146.23 g/mol	[2]
Appearance	Colorless oil or white crystalline solid	
Boiling Point	74-79 °C at 0.06 mmHg	
Melting Point	45-46 °C	[5]
LogP (octanol/water partition coefficient)	1.5	[2]

Nuclear Magnetic Resonance (NMR) Data:

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. While detailed spectral assignments for each stereoisomer are not readily available in a consolidated source, typical chemical shift ranges for similar aliphatic diols can be referenced. ¹H and ¹³C NMR spectra for **4,5-octanediol** are available in spectral databases.[2][4][6]

Nucleus	Chemical Shift (δ) Range (ppm)	Notes
^1H NMR	0.8 - 1.9	Alkane C-H
	3.5 - 5.5	C-H adjacent to hydroxyl group
^{13}C NMR	10 - 40	Alkyl carbons
	60 - 80	Carbons bearing hydroxyl groups

Note: The exact chemical shifts will vary depending on the solvent, concentration, and the specific stereoisomer.

Synthesis of 4,5-Dihydroxyoctane Stereoisomers

The synthesis of the different stereoisomers of 4,5-dihydroxyoctane is typically achieved through the dihydroxylation of the corresponding stereoisomer of 4-octene. The stereochemistry of the starting alkene dictates the stereochemistry of the resulting diol.

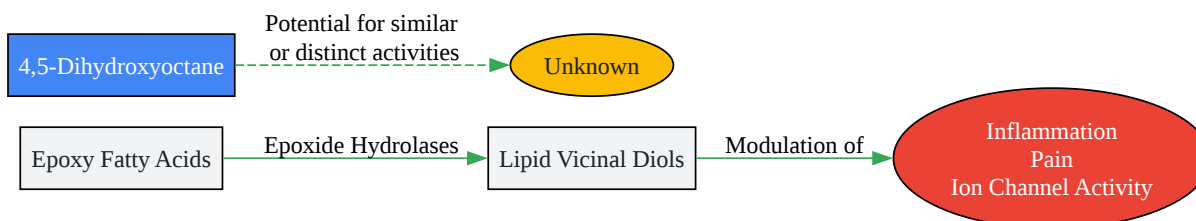
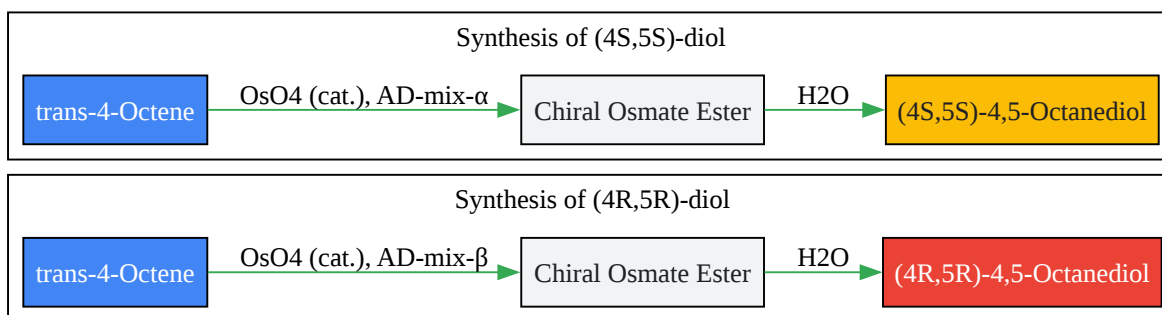
Synthesis of meso-4,5-Octanediol via Syn-dihydroxylation of cis-4-Octene

The Upjohn dihydroxylation is a well-established method for the syn-dihydroxylation of alkenes to produce cis-vicinal diols.^{[7][8]} This method utilizes a catalytic amount of osmium tetroxide (OsO_4) and a stoichiometric amount of a re-oxidant, typically N-methylmorpholine N-oxide (NMO).^{[8][9][10]} The reaction proceeds through a cyclic osmate ester intermediate, which is then hydrolyzed to yield the diol.

Experimental Protocol: Upjohn Dihydroxylation of cis-4-Octene

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer, dissolve cis-4-octene (1 equivalent) in a mixture of acetone and water (typically 10:1 v/v).
- **Addition of Reagents:** To this solution, add N-methylmorpholine N-oxide (NMO) (1.5 equivalents) and a catalytic amount of osmium tetroxide (OsO_4) (e.g., 2 mol%). The OsO_4 can be added as a solution in toluene.

- **Reaction Monitoring:** Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 6-24 hours.
- **Workup:** Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bisulfite. Stir for 30 minutes.
- **Extraction:** Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- **Purification:** The crude product can be purified by column chromatography on silica gel to afford pure **meso-4,5-octanediol**.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. 4,5-Octanediol | C₈H₁₈O₂ | CID 521866 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4,5-Octanediol [webbook.nist.gov]
- 4. (4R,5S)-octane-4,5-diol | C₈H₁₈O₂ | CID 10986380 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. spectrabase.com [spectrabase.com]
- 7. Dihydroxylation - Wikipedia [en.wikipedia.org]
- 8. Upjohn dihydroxylation - Wikipedia [en.wikipedia.org]
- 9. Upjohn Dihydroxylation [organic-chemistry.org]
- 10. synarchive.com [synarchive.com]
- To cite this document: BenchChem. [An In-Depth Technical Guide to 4,5-Dihydroxyoctane: Nomenclature, Synthesis, and Properties]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1616756#4-5-dihydroxyoctane-nomenclature-and-cas-number>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com